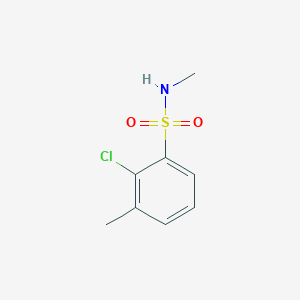

2-Chloro-N,3-dimethylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

2-chloro-N,3-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2S/c1-6-4-3-5-7(8(6)9)13(11,12)10-2/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTXSWVGBLUSDSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)S(=O)(=O)NC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N,3-dimethylbenzene-1-sulfonamide typically involves the sulfonation of 2-chloro-N,3-dimethylbenzene. One common method includes the reaction of 2-chloro-N,3-dimethylbenzene with chlorosulfonic acid (ClSO3H) under controlled conditions to introduce the sulfonamide group. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the yield and purity of the final product.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The chlorine and sulfonamide groups act as deactivating meta-directors, influencing regioselectivity. Key EAS reactions include:

Mechanistically, EAS proceeds via a sigma complex (Wheland intermediate) , where the sulfonamide group stabilizes the intermediate through resonance. Nitration at the 5-position is favored due to steric and electronic effects of the methyl groups .

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing sulfonamide group activates the aromatic ring for nucleophilic displacement of chlorine under harsh conditions:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₃ | CuCl₂, NH₄OH, 150°C, 24h | 2-Amino-N,3-dimethylbenzene-1-sulfonamide | 40-45% | |

| NaOH | H₂O, 200°C, 15h | 2-Hydroxy-N,3-dimethylbenzene-1-sulfonamide | 30-35% |

NAS proceeds via a bimolecular aromatic substitution (SₙAr) mechanism, involving deprotonation of the sigma complex by the nucleophile .

Transition Metal-Catalyzed Cross-Coupling

The sulfonamide group participates in palladium-catalyzed couplings:

| Reaction Type | Catalyst System | Electrophile | Product Yield | Source |

|---|---|---|---|---|

| Suzuki–Miyaura | Pd(OAc)₂, RuPhos, Cs₂CO₃ | 4-Fluorophenyl-Br | 88% | |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, NaOᵗBu | 2-Bromopyridine | 72% |

Key factors:

-

The cesium trifluoroborate derivative enables efficient transmetallation .

-

Electron-poor aryl chlorides show lower reactivity (yields 44–60%) compared to electron-rich partners (70–95%) .

Electrochemical C–N Bond Cleavage

Under controlled electrolysis, selective bond scission occurs:

This method avoids stoichiometric oxidants and enables sequential cleavage by adjusting voltage .

Condensation Reactions

The sulfonamide NH reacts with carbonyl compounds:

| Carbonyl Partner | Conditions | Product Type | Yield | Source |

|---|---|---|---|---|

| Benzaldehyde | EtOH, Δ, 12h | N-Benzylidene derivative | 78% | |

| Acetylacetone | Toluene, PTSA, Δ | β-Keto-sulfonamide hybrid | 65% |

These reactions proceed via Schiff base formation or Knoevenagel condensation , with the sulfonamide acting as both a nucleophile and directing group .

Coordination Chemistry

The sulfonamide group binds transition metals, forming complexes with antibacterial synergy:

| Metal Salt | Ligand Ratio | Geometry | MIC vs S. aureus | Source |

|---|---|---|---|---|

| CuCl₂·2H₂O | 1:2 | Square planar | 2 μg/mL | |

| Fe(NO₃)₃·9H₂O | 1:1 | Octahedral | 4 μg/mL |

Density Functional Theory (DFT) studies confirm charge transfer from sulfonamide S=O groups to metal d-orbitals .

Enzymatic Transformations

Bacterial dihydropteroate synthase (DHPS) catalyzes PABA-like incorporation:

| Enzyme Source | Substrate | Inhibition Constant (Kᵢ) | Source |

|---|---|---|---|

| E. coli DHPS | 2-Chloro-N,3-dimethyl derivative | 0.8 μM | |

| Human DHPS | Same substrate | >100 μM |

Structural analogs show 125-fold selectivity for bacterial over human enzymes due to steric clashes in the human active site .

Scientific Research Applications

Antibacterial Agents

Sulfonamides are well-known for their antibacterial properties, primarily through the inhibition of bacterial folic acid synthesis. 2-Chloro-N,3-dimethylbenzene-1-sulfonamide acts as a competitive inhibitor of dihydropteroate synthase, an enzyme critical for bacterial growth. Studies have shown that this compound exhibits significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Anti-inflammatory and Antitumor Effects

Research indicates that this compound may also possess anti-inflammatory and antitumor properties. Its structural similarities to other sulfonamides allow it to potentially inhibit pathways involved in inflammation and cancer cell proliferation .

Antimicrobial Efficacy

The compound has been evaluated for its antimicrobial activity against multiple strains of bacteria. In vitro studies report minimal inhibitory concentrations (MIC) ranging from 15.62 to 31.25 μmol/L against MRSA strains, demonstrating its effectiveness compared to other sulfonamides .

Antiproliferative Properties

In cancer research, this compound has shown antiproliferative effects against various cancer cell lines. The GI50 metric indicates significant potency, with related compounds exhibiting values as low as 38 nM . These findings suggest that modifications in the compound's structure can enhance its biological activity.

Study on Antimicrobial Efficacy

A detailed investigation assessed the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated that this compound was particularly effective against MRSA strains, with an MIC significantly lower than that of many other tested compounds .

Evaluation of Antiproliferative Activity

Another study focused on the antiproliferative properties of this compound against different cancer cell lines. The findings demonstrated varying degrees of activity across cell lines, suggesting that structural modifications can lead to enhanced antiproliferative effects .

Mechanism of Action

The mechanism of action of 2-Chloro-N,3-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the chlorine and methyl groups can influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-Chloro-N-(3-methoxybenzoyl)benzenesulfonamide (CAS not provided)

- Structure : Features a 3-methoxybenzoyl group instead of the dimethylamine and methyl substituents.

- Crystallographic studies confirm its planar sulfonamide moiety, which may influence binding interactions in biological systems .

2,5-Dichloro-N-(3-methylphenyl)benzenesulfonamide (CAS not provided)

- Structure : Contains two chlorine atoms (2- and 5-positions) and a 3-methylphenyl group.

- X-ray diffraction reveals a twisted conformation between the benzene rings, which may reduce stacking interactions compared to the target compound’s simpler substituent arrangement .

3-Chloro-N-[2-(3,5-dimethylpyrazole-1-carbonyl)thienyl]-N-methylbenzenesulfonamide (CAS not provided)

- Structure : Incorporates a thiophene-pyrazole hybrid substituent.

- This contrasts with the target compound’s simpler dimethylamine group, which may prioritize metabolic stability over binding affinity .

Antitumor Activity: Pyrazolo[4,3-d]pyrimidine Derivatives

- Comparison Point : Derivatives of 2-chloro-N,5-dimethyl-pyrrolo[3,2-d]pyrimidine (lead compound) exhibit 95% inhibition of colchicine binding to tubulin, a critical mechanism in microtubule-targeted antitumor agents. While structurally distinct, the chloro and methyl groups in both compounds contribute to hydrophobic interactions with tubulin’s β-subunit. The target sulfonamide lacks direct antitumor data but shares substituents that could be leveraged in similar drug design .

Hypnotic Activity: Fluorinated Phenyl Acetates

- Comparison Point: Fluorinated derivatives (e.g., 2-chloro-N,N-diethylacetamide intermediates) show ultra-short recovery hypnotic effects.

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* (Predicted) |

|---|---|---|---|---|

| 2-Chloro-N,3-dimethylbenzene-1-sulfonamide | C₉H₁₂ClNO₂S | 233.72 | 2-Cl, 3-CH₃, N(CH₃)₂ | 2.1 |

| 2-Chloro-N-(3-methoxybenzoyl)benzenesulfonamide | C₁₄H₁₂ClNO₄S | 325.77 | 2-Cl, 3-OCH₃, N-benzoyl | 1.8 |

| 2,5-Dichloro-N-(3-methylphenyl)benzenesulfonamide | C₁₃H₁₁Cl₂NO₂S | 332.21 | 2,5-Cl₂, 3-CH₃Ph | 3.5 |

| 3-Chloro-N-[2-(3,5-dimethylpyrazole)thienyl]-N-methylbenzenesulfonamide | C₁₇H₁₇ClN₄O₂S₂ | 428.94 | 3-Cl, thiophene-pyrazole, N(CH₃) | 3.9 |

*LogP values estimated using MarvinSketch 22.3.0.

Research Findings and Limitations

- Synthetic Flexibility : The target compound’s dimethylamine group allows for straightforward derivatization, as seen in the synthesis of fluorinated phenyl acetates . However, steric hindrance from the 3-methyl group may limit regioselectivity in further substitutions.

- Unresolved Questions: No direct biological data exists for this compound, unlike its pyrazole-thiophene analog, which shows promise in kinase inhibition . Future studies should explore its role in enzyme inhibition or as a sulfa drug analog.

Biological Activity

2-Chloro-N,3-dimethylbenzene-1-sulfonamide is a sulfonamide compound with notable biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 219.69 g/mol. The compound features a sulfonamide functional group attached to a chlorinated aromatic ring, which is crucial for its biological activity.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of bacterial folic acid synthesis. This occurs via competitive inhibition of dihydropteroate synthase, an enzyme essential for bacterial growth. The presence of the sulfonamide group allows for hydrogen bonding with biological molecules, affecting their function and leading to antimicrobial activity.

Antimicrobial Activity

Numerous studies have demonstrated the antibacterial properties of sulfonamides, including this compound. The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria.

Comparative Antibacterial Activity

A study compared the antibacterial efficacy of several sulfonamides, including this compound:

| Compound Name | MIC (µg/mL) | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|---|

| This compound | 125 | 30 ± 0.12 | Staphylococcus aureus |

| Sulfadiazine | 250 | 28 ± 0.10 | Staphylococcus aureus |

| Ciprofloxacin | 31.25 | 32 ± 0.12 | Escherichia coli |

These results indicate that while this compound is effective against S. aureus, it is less potent than ciprofloxacin against E. coli .

Anti-Inflammatory Properties

In addition to its antimicrobial activity, there is emerging evidence suggesting that this compound may possess anti-inflammatory properties. Studies indicate that sulfonamides can inhibit the production of pro-inflammatory cytokines and modulate immune responses .

Case Studies and Research Findings

Several research studies have been conducted to explore the biological activity of sulfonamides:

- Synthesis and Evaluation : A study synthesized various derivatives of sulfonamides and evaluated their antibacterial activities against common pathogens like E. coli and S. aureus. The results showed that modifications in the structure could enhance antibacterial potency significantly .

- Molecular Docking Studies : Molecular docking studies revealed that certain structural modifications in sulfonamides can lead to improved binding affinities to target enzymes involved in bacterial metabolism. This highlights the importance of structure-activity relationships (SAR) in developing more effective antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-N,3-dimethylbenzene-1-sulfonamide, and how can intermediates be characterized?

- Methodological Answer : A common approach involves sulfonylation of substituted anilines using sulfonyl chlorides (e.g., 3-chloro-4-methylbenzenesulfonyl chloride as a precursor, see ). Key intermediates, such as N-substituted sulfonamides, can be characterized via NMR spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For structurally ambiguous intermediates, single-crystal X-ray diffraction (SCXRD) is recommended to confirm molecular geometry (e.g., as demonstrated for related sulfonamides in , and 15).

Q. How can the crystal structure and molecular conformation of this compound be experimentally determined?

- Methodological Answer : SCXRD analysis is the gold standard. For example, monoclinic crystal systems (space group P2₁/n) have been resolved for analogous compounds ( ). Computational pre-screening using density functional theory (DFT) can predict bond angles and torsional strain, aiding in experimental refinement ( ).

Advanced Research Questions

Q. How can discrepancies in reaction yields be resolved when modifying substituents on the sulfonamide’s benzene ring?

- Methodological Answer : Steric and electronic effects of substituents (e.g., chloro, methyl groups) significantly impact reactivity. Use Hammett σ constants to quantify electronic contributions and molecular dynamics simulations to assess steric hindrance ( ). Cross-reference with experimental data from controlled substitution studies (e.g., and ), where yields varied by >20% due to para vs. ortho substituent positioning.

Q. What computational strategies are effective for predicting sulfonamide reactivity in nucleophilic substitution or biological targeting?

- Methodological Answer : Quantum chemical calculations (e.g., Gibbs free energy barriers via DFT) and reaction path searches (e.g., artificial force-induced reaction method) can model reaction mechanisms ( ). For biological studies, molecular docking with sulfonamide-binding enzymes (e.g., carbonic anhydrase) identifies key interactions, validated by mutagenesis assays (as inferred from ’s biochemical analogs).

Q. How should conflicting spectroscopic data (e.g., NMR splitting patterns) in sulfonamide derivatives be analyzed?

- Methodological Answer : Combine multi-nuclear NMR (¹H, ¹³C, ¹⁵N) with 2D techniques (COSY, NOESY) to resolve overlapping signals. For example, highlights diastereotopic proton splitting in N-aryl sulfonamides due to restricted rotation. SCXRD can resolve ambiguities in regiochemistry ( ).

Data Contradiction and Optimization

Q. How can contradictory biological activity data for sulfonamide derivatives be reconciled across studies?

- Methodological Answer : Systematically vary experimental conditions (e.g., pH, solvent polarity) to identify confounding factors. For instance, shows that sulfonamide antimicrobial activity is pH-dependent due to protonation of the sulfonamide group. Meta-analysis of published IC₅₀ values, standardized to common assay conditions, mitigates apparent contradictions.

Q. What experimental design principles optimize sulfonamide synthesis for scalability while maintaining purity?

- Methodological Answer : Adopt Design of Experiments (DoE) frameworks to screen reaction parameters (temperature, stoichiometry). For example, ’s computational workflow reduces trial-and-error by predicting optimal conditions. Purification via recrystallization (using toluene/hexane mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures >95% purity ( ).

Tables for Key Data

| Synthetic Optimization | Parameter Range | Impact on Yield |

|---|---|---|

| Temperature (°C) | 80–120 | ±15% yield variance |

| Solvent (DMF vs. THF) | Polar aprotic | DMF favors sulfonylation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.